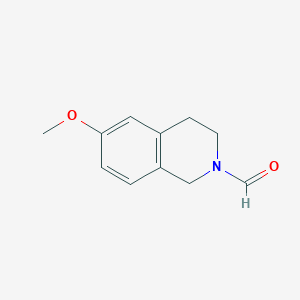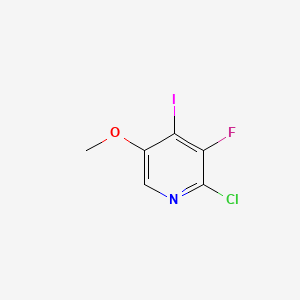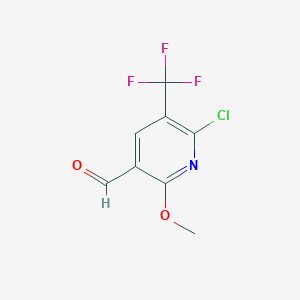
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one is an organic compound with a unique chemical structure. It is a white solid with specific chemical properties that make it useful in various scientific and industrial applications . The compound’s structure includes a piperidine ring, an ethoxy group, and a phenyl ring, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves several steps. One common method includes the reaction of 3-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or ethoxy group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one can be compared with similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but different functional groups, leading to varied reactivity and applications.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a propenyl group instead of an ethoxy group, affecting its chemical behavior.
2-(Piperazin-1-yl)ethan-1-ol: Features a piperazine ring instead of a piperidine ring, resulting in different biological activities.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-[3-(2-piperidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-13(17)14-6-5-7-15(12-14)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
InChI-Schlüssel |
CIHQKPZQOORNIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)OCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)




![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)


![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)


![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
